4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)-
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Overview
Description
4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a penten-2-ol group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- typically involves the reaction of 4-methoxyphenol with 4-penten-2-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Penten-2-ol, 1-(4-hydroxyphenoxy)-, (2R)
- 4-Penten-2-ol, 1-(4-ethoxyphenoxy)-, (2R)
- 4-Penten-2-ol, 1-(4-methylphenoxy)-, (2R)
Uniqueness
4-Penten-2-ol, 1-(4-methoxyphenoxy)-, (2R)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its applications and properties.
Properties
CAS No. |
351026-61-4 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2R)-1-(4-methoxyphenoxy)pent-4-en-2-ol |
InChI |
InChI=1S/C12H16O3/c1-3-4-10(13)9-15-12-7-5-11(14-2)6-8-12/h3,5-8,10,13H,1,4,9H2,2H3/t10-/m1/s1 |
InChI Key |
XTCMUJMATVNSJE-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H](CC=C)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CC=C)O |
Origin of Product |
United States |
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